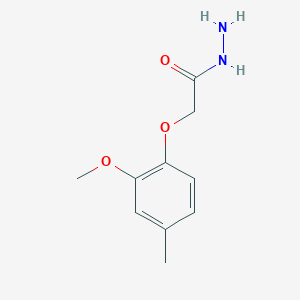

2-(2-Methoxy-4-methylphenoxy)acetohydrazide

描述

2-(2-Methoxy-4-methylphenoxy)acetohydrazide is a hydrazide derivative characterized by a phenoxy backbone substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 4-positions, respectively. This compound is synthesized via a multi-step process involving esterification of phenolic precursors followed by hydrazinolysis. For example, similar derivatives like 2-(4-allyl-2-methoxyphenoxy)acetohydrazide are synthesized by refluxing ethyl bromoacetate with eugenol (4-allyl-2-methoxyphenol) in the presence of anhydrous K₂CO₃ and DMF, followed by hydrazine hydrate treatment .

属性

IUPAC Name |

2-(2-methoxy-4-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7-3-4-8(9(5-7)14-2)15-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHYVFOYTKMQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357826 | |

| Record name | 2-(2-methoxy-4-methylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420095-57-4 | |

| Record name | 2-(2-methoxy-4-methylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methylphenoxy)acetohydrazide typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxy-4-methylphenol.

Formation of Intermediate: The phenol is reacted with chloroacetic acid in the presence of a base to form 2-(2-methoxy-4-methylphenoxy)acetic acid.

Hydrazide Formation: The acetic acid derivative is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反应分析

Types of Reactions

2-(2-Methoxy-4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Products include oxides or hydroxyl derivatives.

Reduction: Products include amines or hydrazines.

Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.

科学研究应用

Medicinal Chemistry

Pharmacophore Development

The compound is being explored as a pharmacophore in drug design. Its hydrazide moiety is significant for interacting with various biological targets, which makes it a candidate for developing new therapeutic agents. Research indicates that derivatives of hydrazides often exhibit diverse biological activities, including antimicrobial and anticancer properties .

Case Study: Antimicrobial Activity

In a study focused on the synthesis of new hydrazone derivatives, compounds similar to 2-(2-Methoxy-4-methylphenoxy)acetohydrazide were evaluated for their antimycobacterial activity. The results showed promising inhibitory effects against Mycobacterium tuberculosis, highlighting the potential of such compounds in treating bacterial infections .

Biological Studies

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A comparative analysis of similar compounds revealed that modifications to the hydrazide structure can significantly enhance cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values lower than those of established chemotherapeutic agents like isoniazid .

Mechanism of Action

The mechanism by which this compound exerts its biological effects is believed to involve interactions with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of target proteins .

Materials Science

Polymer Synthesis

In materials science, this compound is being investigated for its role in synthesizing polymers with specific properties. The unique functional groups present in the compound allow it to participate in polymerization reactions, leading to materials with tailored characteristics .

Types of Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into oxides or hydroxyl derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Converts to amines or reduced forms | Sodium borohydride, lithium aluminum hydride |

| Substitution | Nucleophilic substitution reactions | Alkyl halides, acyl chlorides |

Major Products from Reactions

| Reaction Type | Products |

|---|---|

| Oxidation | Oxides or hydroxyl derivatives |

| Reduction | Amines or hydrazines |

| Substitution | Varies based on substituents introduced |

作用机制

The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and targets depend on the specific application and biological context.

相似化合物的比较

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (-Cl) substituents (e.g., 4-chloro-2-methylphenoxy) enhance antimicrobial potency due to increased electrophilicity, whereas methoxy (-OCH₃) and methyl (-CH₃) groups improve antioxidant properties by stabilizing radical intermediates .

- Hybrid Structures : Coumarin- or biphenyl-conjugated acetohydrazides (e.g., N′-benzylidene derivatives) show dual functionality, combining antioxidant and antiproliferative activities .

- Heterocyclic Modifications: Pyridine- or triazole-containing derivatives (e.g., 2-(pyridine-2-ylamino)acetohydrazide) exhibit enhanced microbial inhibition, likely due to improved membrane permeability .

Antimicrobial Activity:

- 2-(4-Chloro-2-methylphenoxy)acetohydrazide: Demonstrated efficacy against Bacillus subtilis, Escherichia coli, and Aspergillus flavus (MIC < 50 μg/mL) .

- Pyridine-triazole hybrids: Cyclization of 2-(pyridine-2-ylamino)acetohydrazide into 1,3,4-oxadiazole derivatives increased activity by 30–40% compared to parent hydrazides .

Anticancer Activity:

- Biphenyl derivatives: 2-([1,1′-Biphenyl]-4-yloxy)-N′-(4-methoxybenzylidene)acetohydrazide inhibited migration in melanoma (IGR39) and pancreatic (Panc-1) cancer cells at IC₅₀ values of 12–18 μM .

Anticonvulsant Activity:

- Benzimidazole-acetohydrazides: Derivatives like 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide showed superior activity to phenytoin in seizure models, with ED₅₀ values < 10 mg/kg .

Antioxidant Activity:

- Coumarin-acetohydrazides : N′-Benzylidene-2-(coumarin-4-yloxy)acetohydrazide exhibited 80–85% DPPH radical scavenging at 100 μM, comparable to ascorbic acid .

生物活性

2-(2-Methoxy-4-methylphenoxy)acetohydrazide, an organic compound with the molecular formula , is a derivative of acetohydrazide. Its structure features a methoxy and a methyl-substituted phenoxy group, which contribute to its potential biological activities. This article explores the compound's biological activity, particularly its antimicrobial and anticancer properties, supported by various studies and data.

The synthesis of this compound involves several key steps:

- Starting Material : The synthesis begins with 2-methoxy-4-methylphenol.

- Formation of Intermediate : The phenol is reacted with chloroacetic acid in the presence of a base to form 2-(2-methoxy-4-methylphenoxy)acetic acid.

- Hydrazide Formation : This intermediate is then converted to its hydrazide by reacting with hydrazine hydrate under reflux conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazide moiety can participate in hydrogen bonding and other interactions that may inhibit or modulate protein activity, thereby influencing cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been evaluated through various assays, including the MTT assay for cytotoxicity against cancer cell lines. Notably, it has demonstrated significant inhibitory effects on liver carcinoma (HEPG2) cells, with findings summarized in Table 1.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 1.25 | HEPG2 |

| Doxorubicin | 0.5 | HEPG2 (control) |

The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups like methoxy and methyl enhances the cytotoxicity of compounds similar to this compound.

Case Studies

Several studies have highlighted the efficacy of this compound in cancer treatment:

- Study on Liver Cancer : A study conducted on HEPG2 cells revealed that the compound's IC50 value was significantly lower than many known anticancer agents, indicating its strong potential as a therapeutic agent against liver cancer .

- Comparative Analysis : In a comparative study involving various derivatives, compounds with similar substituents were tested against multiple cancer cell lines. The results indicated that those with methoxy and methyl groups showed superior activity compared to their counterparts lacking these groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。